3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Descripción
Propiedades
IUPAC Name |
3-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4.ClH/c1-13-15(14(2)27-20-13)11-21-7-9-22(10-8-21)18(24)12-23-16-5-3-4-6-17(16)26-19(23)25;/h3-6H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOXXKZDOYRWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, which have been the subject of recent research.
Structural Overview
This compound includes a benzo[d]oxazole moiety, a piperazine ring, and a 3,5-dimethylisoxazole group. The combination of these components suggests possible interactions with various biological targets, including receptors and enzymes involved in disease processes.
Biological Activities
Preliminary studies indicate that this compound may exhibit several significant biological activities:
- Enzyme Inhibition : Similar compounds have shown selective inhibition of enzymes critical in various disease pathways. This suggests that the compound may act as an enzyme inhibitor, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
- Antipsychotic Potential : Compounds with similar structural features have been evaluated for their neuroleptic activity. They may interact with dopamine receptors, potentially leading to antipsychotic effects without the typical side effects associated with traditional neuroleptics .
- Ligand Activity : The piperazine scaffold is common in biologically active molecules, indicating that this compound might serve as a ligand for various protein targets, paving the way for new drug development .
The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various pharmacological effects. The exact pathways remain to be fully elucidated and warrant further investigation.
Case Studies and Research Findings
Several studies have highlighted the potential of compounds structurally related to 3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride :
- Study on Neuroleptic Activity : A series of piperazine derivatives were assessed for their ability to block conditioned avoidance responses in animal models. Some derivatives exhibited significant activity while minimizing extrapyramidal side effects .
- Ligand Discovery Research : Investigations into the ligand-binding capabilities of similar compounds have shown promise in targeting proteins involved in critical biological processes, suggesting therapeutic avenues for drug development.
Comparative Table of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Notable Activities |
|---|---|---|---|
| 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone hydrochloride | 1351622-32-6 | 357.9 g/mol | Antipsychotic potential, enzyme inhibition |
| 4-Piperazinyl derivatives | Various | Varies | Neuroleptic activity |
| 1-(2-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine derivatives | Various | Varies | Enzyme modulation |
Aplicaciones Científicas De Investigación
Biological Activities
Research has indicated that this compound exhibits significant biological activities, including:
-
Antimicrobial Properties :
- Studies have shown that derivatives of isoxazole and benzoxazole compounds can possess strong antimicrobial activity against various pathogens. For example, compounds similar to 3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating potential as therapeutic agents in treating infections .
-
Antioxidant Activities :
- The presence of the isoxazole ring suggests potential antioxidant properties. Research indicates that similar compounds can mitigate oxidative stress, which is implicated in various diseases .
-
Enzyme Inhibition :
- Compounds with similar structures have been studied for their ability to inhibit enzymes involved in disease processes. This suggests that 3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride may also interact with specific biological targets, offering pathways for drug development .
Case Studies and Research Findings
Several studies have explored the applications of compounds structurally related to 3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride:
Comparación Con Compuestos Similares
Key Structural Observations:
- Heterocyclic Core : The benzoxazolone core in the target compound differs from the triazolone-dioxolane systems in PF 43(1) compounds but aligns with benzomorphan cores in CB-64D/CB-184. This suggests divergent receptor interactions or metabolic stability.
- Piperazine Modifications : The 3,5-dimethylisoxazole substitution on piperazine in the target compound contrasts with the dichlorophenyl-dioxolane groups in PF 43(1) compounds. Isoxazole’s electron-rich nature may enhance σ2 binding affinity compared to halogens in dioxolane derivatives.
Mechanistic Differences in Apoptosis Pathways
The target compound is hypothesized to induce apoptosis via σ2 receptors, akin to CB-64D and CB-184. However, critical distinctions exist:
- Caspase Independence : Unlike doxorubicin, which relies on caspase activation, σ2 agonists like CB-64D trigger apoptosis without caspase involvement . This mechanism is advantageous in drug-resistant tumors with defective caspase pathways.
- Calcium Signaling : σ2 agonists (e.g., CB-64D) induce transient Ca²⁺ release from endoplasmic reticulum stores, a process critical for apoptosis initiation . The target compound’s piperazine-isoxazole motif may similarly modulate intracellular Ca²⁺, but its efficacy relative to CB-64D remains unquantified.
Synergistic Effects with Antineoplastic Agents
CB-184 potentiates doxorubicin and actinomycin D in both drug-sensitive (MCF-7) and resistant (MCF-7/Adr-) breast cancer cells .
Species and Receptor Heterogeneity Considerations
highlights species-specific differences in σ2 receptor pharmacology. For instance, human SK-N-SH neuroblastoma cells exhibit Ca²⁺ responses distinct from rodent models . The target compound’s performance in human vs. animal systems may thus vary, necessitating cross-species profiling.
Métodos De Preparación
Cyclization of 2-Aminophenol Derivatives
The benzoxazolone scaffold is synthesized from 2-aminophenol through condensation with carbonyl sources. For example:
$$
\text{2-Aminophenol} + \text{Glyoxylic Acid} \xrightarrow{\text{HCl, Δ}} \text{Benzo[d]oxazol-2(3H)-one} \quad
$$
Reaction Conditions :
- Solvent: Ethanol or acetic acid.
- Catalyst: Concentrated HCl or p-toluenesulfonic acid.
- Temperature: 80–100°C for 6–12 hours.
Introduction of the 2-Oxoethyl Side Chain
The 3-position of benzoxazolone is functionalized with a bromoethyl group via Friedel-Crafts alkylation:
$$
\text{Benzo[d]oxazol-2(3H)-one} + \text{1,2-Dibromoethane} \xrightarrow{\text{AlCl}_3} \text{3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one} \quad
$$
Key Considerations :
- Steric hindrance at the 3-position necessitates vigorous conditions.
- Yields range from 60–75% after purification by silica gel chromatography.
Preparation of 4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine
Synthesis of 3,5-Dimethylisoxazol-4-ylmethyl Chloride
The isoxazole moiety is synthesized via cyclocondensation of acetylacetone with hydroxylamine:
$$
\text{Acetylacetone} + \text{Hydroxylamine Hydrochloride} \xrightarrow{\text{NaOH}} \text{3,5-Dimethylisoxazole} \quad
$$
Subsequent chloromethylation introduces a reactive site:
$$
\text{3,5-Dimethylisoxazole} + \text{Formaldehyde/HCl} \xrightarrow{\text{ZnCl}_2} \text{4-(Chloromethyl)-3,5-dimethylisoxazole} \quad
$$
Alkylation of Piperazine
Piperazine is alkylated with 4-(chloromethyl)-3,5-dimethylisoxazole under basic conditions:
$$
\text{Piperazine} + \text{4-(Chloromethyl)-3,5-dimethylisoxazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine} \quad
$$
Optimization Notes :
Coupling of Benzoxazolone and Piperazine-Isoxazole Moieties
Nucleophilic Acyl Substitution
The bromoethyl side chain reacts with the secondary amine of piperazine-isoxazole:
$$
\begin{align}
\text{3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one} &+ \text{4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazine} \
&\xrightarrow{\text{DIEA, DMF}} \text{3-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one} \quad
\end{align}
$$
Oxidation to Introduce 2-Oxoethyl Linker
The ethyl linker is oxidized to a ketone using Jones reagent:
$$
\text{3-(2-(Piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{3-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one} \quad
$$
Yield : 65–70% after recrystallization from ethyl acetate.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt:
$$
\text{Free Base} + \text{HCl (g)} \xrightarrow{\text{EtOH}} \text{3-(2-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one Hydrochloride} \quad
$$
Purification : Recrystallization from ethanol/water (9:1) achieves >99% purity.
Analytical Characterization
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
